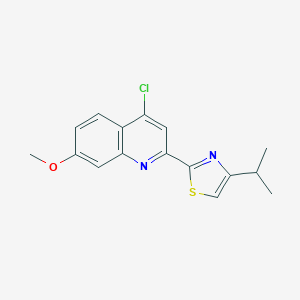
2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole
Overview
Description
2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro group at the 4th position, a methoxy group at the 7th position, and a thiazole ring substituted with an isopropyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while methoxylation can be done using methanol in the presence of a catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Thiazole Ring to the Quinoline Core: The final step involves coupling the thiazole ring to the quinoline core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Hydroxy-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline.
Reduction: 7-Methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline.
Substitution: 4-Amino-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline.
Scientific Research Applications
2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases like malaria and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to their death. In cancer cells, it may induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methoxy-2-methylquinoline: Similar structure but lacks the thiazole ring.
7-Chloroquinoline: Lacks the methoxy and thiazole groups.
4-Methoxyquinoline: Lacks the chloro and thiazole groups.
Uniqueness
2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole is unique due to the presence of both the thiazole ring and the specific substitution pattern on the quinoline core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
552335-42-9 |
|---|---|
Molecular Formula |
C16H15ClN2OS |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
2-(4-chloro-7-methoxyquinolin-2-yl)-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C16H15ClN2OS/c1-9(2)15-8-21-16(19-15)14-7-12(17)11-5-4-10(20-3)6-13(11)18-14/h4-9H,1-3H3 |
InChI Key |
XQQCKLXQBPEFGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)C2=NC3=C(C=CC(=C3)OC)C(=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)pyridine](/img/structure/B8597755.png)
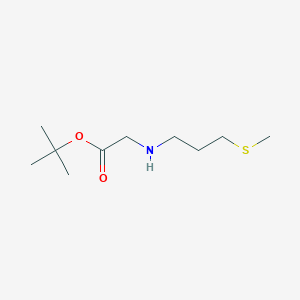
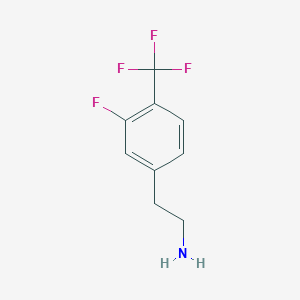
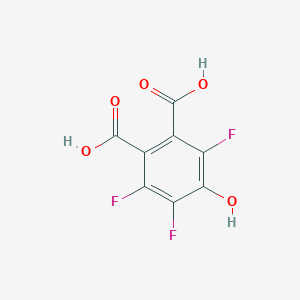
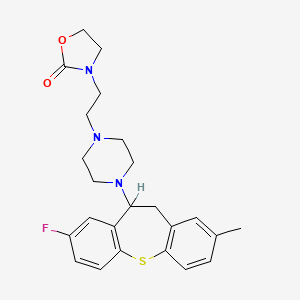
![tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8597804.png)
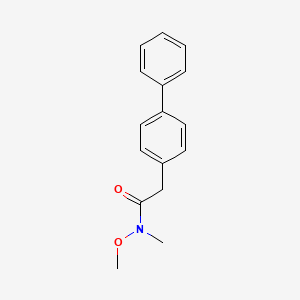
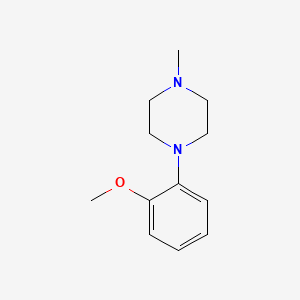
![1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide](/img/structure/B8597821.png)
![(3-oxo-3,6,8,9-tetrahydro-1H-furo[3,4-f]isochromen-6-yl)methyl 4-methylbenzenesulfonate](/img/structure/B8597836.png)
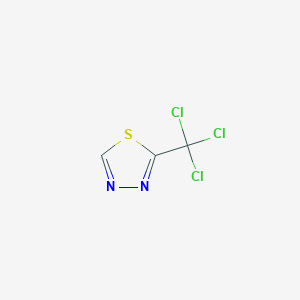
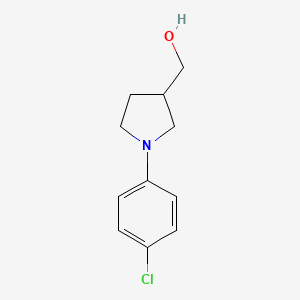
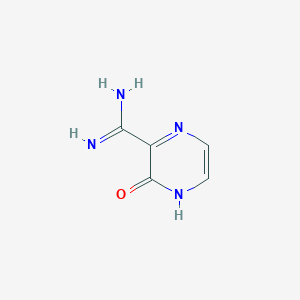
![4-[3-(4-Fluorophenyl)propyl]piperidine](/img/structure/B8597855.png)
